2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
Description
This compound features a 2-chloro-6-fluorophenyl group linked via an acetamide bridge to a pyridin-4-ylmethyl moiety substituted at the 2-position with a thiophen-3-yl ring. The thiophene-pyridine hybrid structure may confer unique electronic and steric properties, distinguishing it from analogues with alternative heterocyclic systems .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-15-2-1-3-16(20)14(15)9-18(23)22-10-12-4-6-21-17(8-12)13-5-7-24-11-13/h1-8,11H,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYAJRFIMLHDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Coupling reactions: The intermediate is then subjected to coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to introduce the thiophene and pyridine rings.
Final assembly: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace halogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), silver nitrate (AgNO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry . It is being investigated for its potential as a pharmaceutical agent targeting specific receptors or enzymes. The presence of chlorine and fluorine atoms in the structure enhances its binding affinity to biological targets, which could lead to the development of effective therapeutic agents against various diseases.
Key Findings:
- The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation.
- Preliminary studies indicate potential anticancer activity, particularly against liver and prostate cancer cell lines.
Materials Science
In materials science , the unique electronic properties of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide make it suitable for developing novel materials. Its structural characteristics allow for potential applications in organic electronics and optoelectronic devices.
Potential Applications:
- Development of organic light-emitting diodes (OLEDs).
- Use in organic photovoltaics (OPVs) due to its electron-donating properties.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its complex structure allows chemists to create more intricate molecules through various synthetic methodologies.
Synthetic Routes:
- Formation of Intermediates: Initial reactions such as halogenation or Friedel-Crafts acylation lead to intermediate compounds.
- Coupling Reactions: Techniques like Suzuki-Miyaura coupling introduce thiophene and pyridine rings.
- Final Assembly: Acylation of the amine group completes the synthesis process.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, treatment with this compound resulted in:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.5 | Inhibition of VEGFR-2 |
| PC-3 | 5 | Induction of apoptosis |
These findings suggest that the compound could serve as a potential alternative therapeutic agent in oncology.
Case Study 2: Material Development
Research has explored the use of this compound in developing organic electronic materials. Its properties have been tested for applications in OLEDs, showing promising results in efficiency and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Based Substituents
Compound A : 2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide (CAS 848249-85-4)
- Structural Differences : Replaces the thiophen-3-yl-pyridinylmethyl group with a thiazole ring directly linked to pyridin-3-yl.
- Implications : Thiazole’s nitrogen-rich structure may enhance hydrogen-bonding capacity compared to thiophene’s sulfur-containing aromatic system. This could alter target affinity or solubility .
Compound B : 2-(2-Chloro-6-fluorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 692870-25-0)
Analogues with Thiophene-Based Variations
Compound C: 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Structural Differences: Incorporates a trifluoromethyl and cyano group on the pyridine ring, with a thiophen-2-yl substituent.
- Implications: The electron-withdrawing trifluoromethyl group may improve metabolic stability but reduce solubility. Thiophen-2-yl (vs.
Isoxazole- and Indole-Containing Analogues
Compound D : (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
- Structural Differences: Features an isoxazole-methylindolinone core instead of the chlorofluorophenyl-thiophene-pyridine system.
- Implications: Isoxazole’s oxygen atom may increase polarity, affecting membrane permeability. The indolinone scaffold could confer distinct pharmacokinetic properties .
Compound E : 2-(1H-Indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide
- Structural Differences : Replaces the chlorofluorophenyl group with an indole ring.
- Implications : Indole’s planar structure and nitrogen atom may enhance π-π stacking or hydrogen-bonding interactions with biological targets .
Key Comparative Data
Discussion of Research Findings
- This contrasts with thiazole-based analogues, which may prioritize target specificity over bioavailability .
- Substituent Effects: Chloro and fluoro groups on the phenyl ring are conserved across analogues, suggesting their critical role in modulating electronic properties. Trifluoromethyl and cyano groups in Compound C, however, introduce stronger electron-withdrawing effects, which could enhance stability but limit solubility .
- Synthetic Accessibility : High yields (e.g., 85% in ) for related acetamides suggest feasible scale-up, though the target compound’s synthesis may require optimization due to its complex heterocyclic system .
Biological Activity
2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a complex structure comprising a chloro-fluorophenyl moiety, a thiophenyl group, and a pyridine derivative, which contribute to its unique chemical properties and reactivity. The compound is classified as an acetamide derivative and is identified by its CAS number 2034605-88-2.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClFN₂OS |
| Molecular Weight | 365.9 g/mol |
| CAS Number | 2034605-88-2 |
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the 2-chloro-6-fluorophenyl acetamide intermediate. This intermediate is then reacted with a thiophen-3-yl pyridine derivative under controlled conditions to yield the final product.
The biological activity of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest, which could include signal transduction pathways or metabolic regulation.
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, heterocyclic compounds have been shown to inhibit viral polymerases effectively. In studies focusing on HIV and Hepatitis C virus (HCV), derivatives containing similar functional groups demonstrated significant inhibitory activity against viral replication. The IC50 values for some related compounds were reported as low as 0.26 μM against HCV NS5B polymerase, indicating potent antiviral effects .
Antitubercular Activity
In the context of tuberculosis, compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide have been synthesized and evaluated for their antitubercular activity. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that modifications in the molecular structure can enhance biological efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds have shown that they can be non-toxic to human cells at effective concentrations, which is promising for further development in therapeutic applications .
Case Studies and Research Findings
- Antiviral Efficacy : A study focusing on the antiviral properties of similar compounds revealed that certain derivatives could inhibit HIV replication in vitro with IC50 values in the picomolar range .
- Antitubercular Activity : Another research effort synthesized various acetamide derivatives that demonstrated significant activity against Mycobacterium tuberculosis, with several compounds achieving IC90 values below 5 μM, indicating strong potential for development as new antitubercular agents .
- Mechanistic Insights : Docking studies have provided insights into how these compounds interact at the molecular level with their targets, highlighting the importance of structural features in determining biological activity.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, and what key reaction parameters require optimization?
Answer:
Synthesis typically involves multi-step protocols, including substitution, condensation, and cyclization reactions. For example:
- Substitution reactions under alkaline conditions (e.g., coupling chloro-fluorophenyl precursors with heterocyclic alcohols) to install key substituents .
- Condensation reactions using condensing agents (e.g., DCC or EDC) to form acetamide linkages between aromatic amines and carboxylic acid derivatives .
- Temperature control (e.g., maintaining 120°C for nucleophilic aromatic substitution) and solvent selection (polar aprotic solvents like NMP or DMF) are critical for yield optimization .
- Reaction time monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .
Basic: Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) spectroscopy : For confirming substituent positions (e.g., distinguishing chloro/fluoro environments in and spectra) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect isotopic patterns (e.g., Cl/F signatures) .
- HPLC-PDA/MS : For purity assessment and detecting trace byproducts .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the pyridinyl-thiophene linkage .
Advanced: How can computational methods enhance the design and optimization of synthesis pathways for this compound?
Answer:
- Quantum chemical calculations : Predict reaction energetics (e.g., transition states for substitution reactions) to identify feasible pathways .
- Machine learning (ML) : Trained on reaction databases to recommend optimal solvents/catalysts for heterocyclic coupling steps .
- Reaction path simulations : Guide experimentalists in avoiding high-energy intermediates or side reactions (e.g., thiophene ring oxidation) .
- Feedback loops : Experimental data (e.g., failed reactions) refine computational models, improving future predictions .
Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental data during synthesis?
Answer:
- Systematic parameter screening : Vary temperature, solvent, and catalyst loadings to reconcile discrepancies in reaction outcomes .
- Isolation of intermediates : Characterize each step (e.g., via NMR) to identify unanticipated side products (e.g., regioisomers) .
- Competitive pathway analysis : Use kinetic studies (e.g., time-resolved IR) to determine whether steric hindrance or electronic effects dominate in multi-step reactions .
- Collaborative validation : Cross-check computational predictions with independent experimental replicates .
Basic: What are the potential biological targets or activities associated with this compound based on structural analogs?
Answer:
Structural analogs suggest possible targets:
Mechanistic studies (e.g., enzyme inhibition assays or cellular uptake profiling) are recommended to validate target engagement .
Advanced: How to design multi-step synthesis protocols to incorporate both chloro-fluorophenyl and thiophen-pyridylmethyl groups?
Answer:
- Stepwise functionalization :
- Suzuki-Miyaura coupling : Attach thiophene to pyridine rings using Pd catalysts under inert conditions .
- Nucleophilic substitution : Introduce chloro-fluorophenyl groups via SNAr reactions (e.g., KCO in DMF at 80°C) .
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during heterocyclic coupling .
- Post-synthetic modifications : Late-stage fluorination (e.g., Balz-Schiemann reaction) to install fluorine atoms without disrupting labile acetamide bonds .
Advanced: What methodologies address low yields in the final acetamide bond formation?
Answer:
- Activation of carboxyl groups : Use HATU or PyBOP to enhance coupling efficiency between amines and carboxylic acids .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 16 hours) and improve regioselectivity .
- Solvent optimization : Switch from DCM to DMA for better solubility of aromatic intermediates .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates thermal stability) .
- pH-solubility profiling : Measure solubility in buffers (pH 1–12) to identify optimal storage conditions .
Advanced: How to resolve spectral overlaps in NMR characterization of structurally similar byproducts?
Answer:
- 2D NMR techniques : Use HSQC and HMBC to correlate - signals and assign ambiguous peaks .
- Isotopic labeling : Synthesize - or -labeled analogs to simplify spectral interpretation .
- Dynamic NMR (DNMR) : Study exchange processes (e.g., rotamers) causing peak broadening in acetamide moieties .
Advanced: What in silico tools predict the compound’s pharmacokinetic (PK) properties?
Answer:
- ADMET prediction software : Use SwissADME or ADMETlab to estimate bioavailability, logP, and CYP450 interactions .
- Molecular docking : Simulate binding to plasma proteins (e.g., albumin) to predict half-life .
- QSAR models : Train on datasets of fluorinated acetamides to forecast metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
